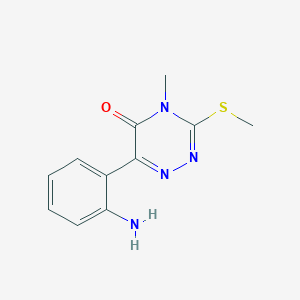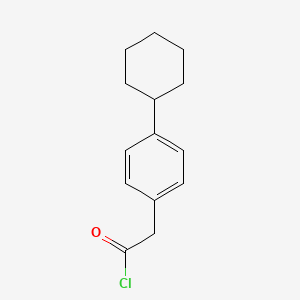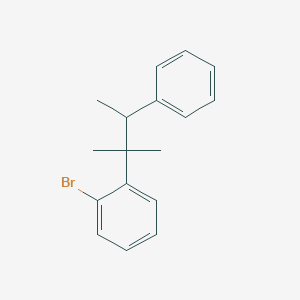
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with a 2-methyl-3-phenylbutan-2-yl group. The presence of both the bromine atom and the bulky alkyl group makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(2-methyl-3-phenylbutan-2-yl)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve multi-step synthesis routes starting from simpler aromatic compounds. These methods often require optimization of reaction conditions to maximize yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation Reactions: The alkyl side chain can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield a nitrile derivative.
Applications De Recherche Scientifique
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: Research into potential pharmaceutical applications may involve the compound as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene exerts its effects typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to the meta position relative to the bromine. The bulky alkyl group can also influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene can be compared with other bromobenzenes and alkyl-substituted benzenes:
1-Bromo-2-methylbenzene: This compound lacks the bulky alkyl group, making it less sterically hindered and more reactive in certain substitution reactions.
2-Bromo-1-methylbenzene: Similar to 1-Bromo-2-methylbenzene but with the bromine and methyl groups in different positions, affecting its reactivity and selectivity.
1-Bromo-3-methyl-2-butene: This compound features a different alkyl group, leading to variations in its chemical behavior and applications.
Propriétés
Numéro CAS |
61592-95-8 |
|---|---|
Formule moléculaire |
C17H19Br |
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
1-bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H19Br/c1-13(14-9-5-4-6-10-14)17(2,3)15-11-7-8-12-16(15)18/h4-13H,1-3H3 |
Clé InChI |
KCPHLPJEUPHNSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



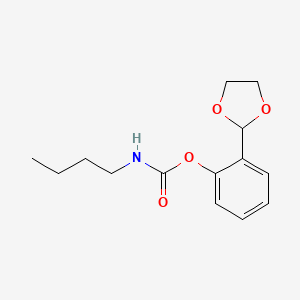
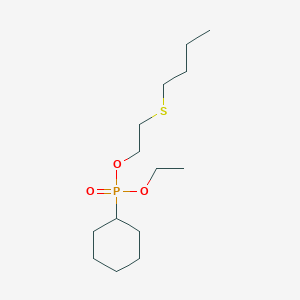
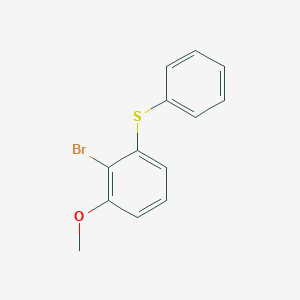
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)

![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
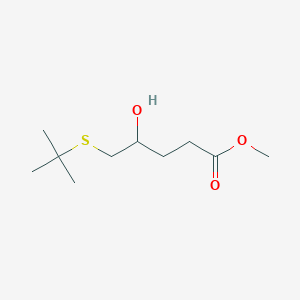
![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
